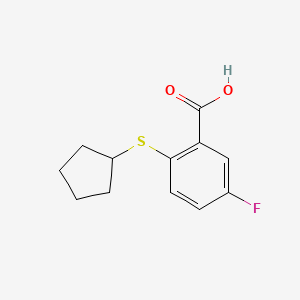

5-吡啶-3-基-2H-三唑-4-羧酸

描述

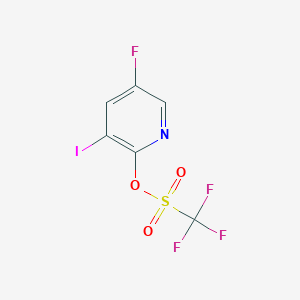

5-pyridin-3-yl-2H-triazole-4-carboxylic acid is a type of triazole compound . Triazoles are five-membered rings which contain two carbons, three nitrogen atoms and occur in two possible isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . They are known for their stability and ability to bind to a wide variety of enzymes and receptors .

Synthesis Analysis

A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .Molecular Structure Analysis

The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The interaction with DMAD occurs exclusively with the participation of the thioamide fragment and leads to the formation of the methyl esters of [2-(5-amino-2-aryl-2H-1,2,3-triazol-4-yl-4-oxo-4H-thiazol-5-ylidene]acetic acids .科学研究应用

Anti-Inflammatory Applications

The compound has been identified as a potential scaffold for hybrid drug synthesis with significant anti-inflammatory properties. In vitro studies have shown that derivatives of this compound can inhibit protein denaturation, a process commonly associated with inflammation, with a high degree of efficacy .

Antimalarial Activity

Research indicates that 5-pyridin-3-yl-2H-triazole-4-carboxylic acid derivatives exhibit antimalarial activity. The compound’s effectiveness against the Plasmodium falciparum strain, a common cause of malaria, has been demonstrated, suggesting its potential as a basis for developing new antimalarial drugs .

Anticancer Potential

While not directly linked to the exact compound , closely related triazole derivatives have been studied for their anticancer properties. These studies suggest that the triazole ring, a component of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid, could be leveraged in designing anticancer drugs .

Antifungal and Antibacterial Properties

Triazoles, including derivatives of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid, are known for their antifungal and antibacterial activities. They form the backbone of several commercially available drugs used to treat infections caused by fungi and bacteria .

Antiviral Uses

The triazole core is also a feature in drugs with antiviral actions. Given the structural similarity, 5-pyridin-3-yl-2H-triazole-4-carboxylic acid could be modified to enhance its antiviral capabilities, potentially offering a new avenue for treating viral infections .

Pharmacological Synthesis

This compound serves as a low molecular intermediate for hybrid drug synthesis . Its ability to bind with a variety of enzymes and receptors makes it a valuable starting point for creating more complex compounds with targeted pharmacological effects .

Fungicidal Properties

Research on Schiff bases of triazole derivatives, which are structurally related to 5-pyridin-3-yl-2H-triazole-4-carboxylic acid, has shown fungicidal properties against plant pathogenic fungi. This suggests potential agricultural applications in protecting crops from fungal diseases .

Drug Resistance Mitigation

The adaptability of triazole derivatives in drug design can be instrumental in developing new therapeutics to combat drug-resistant pathogens. By altering the triazole structure, it may be possible to overcome resistance mechanisms and restore the efficacy of existing drugs .

作用机制

Target of Action

It’s known that triazole compounds, which include this compound, can bind to a variety of enzymes and receptors in the biological system . This broad-spectrum interaction allows them to exhibit versatile biological activities.

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of complexes . The specific interactions and resulting changes would depend on the particular target enzyme or receptor.

Biochemical Pathways

Given the broad biological activities of triazole compounds, it can be inferred that multiple pathways could potentially be affected, leading to diverse downstream effects .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, suggesting that they could have diverse molecular and cellular effects .

未来方向

属性

IUPAC Name |

5-pyridin-3-yl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKAOLMSSUYSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)

![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)

amine](/img/structure/B1454388.png)

![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)

![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)